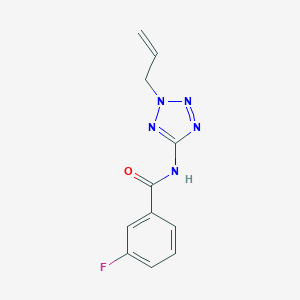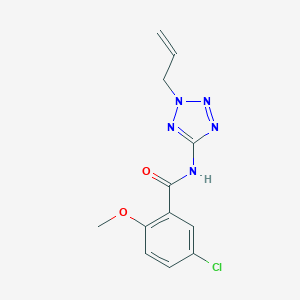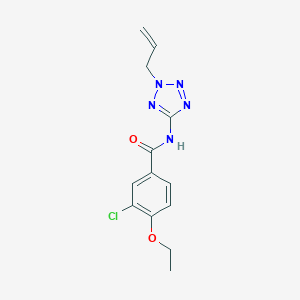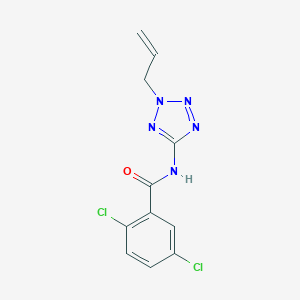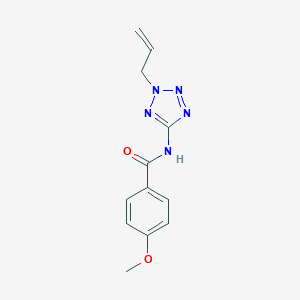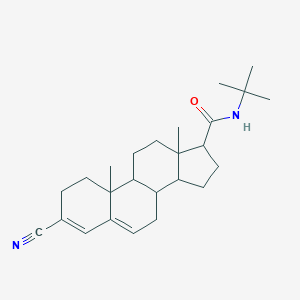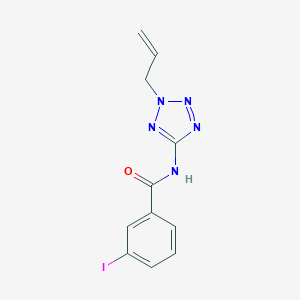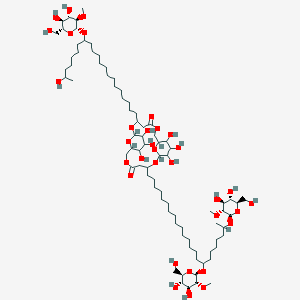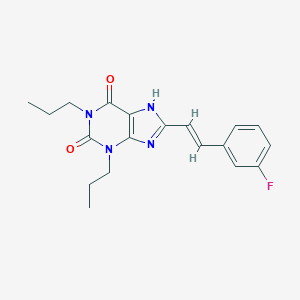![molecular formula C22H19N3O B235152 N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, also known as BMN-673, is a PARP (poly ADP-ribose polymerase) inhibitor that has been studied for its potential in cancer treatment. PARP inhibitors have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations.
Wirkmechanismus
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is a potent PARP inhibitor that selectively targets PARP1 and PARP2 enzymes. PARP1 and PARP2 are involved in repairing single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can result in double-strand DNA breaks. Cancer cells with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations, are unable to repair these breaks, leading to cell death.
Biochemische Und Physiologische Effekte
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to be effective in inhibiting PARP activity in cancer cells. In preclinical studies, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has demonstrated potent anti-tumor activity in a variety of cancer types, including breast, ovarian, and prostate cancer. In addition, N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its potency and selectivity for PARP1 and PARP2 enzymes. This allows for effective inhibition of PARP activity in cancer cells. However, one limitation of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide is its short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide research. One area of interest is the development of combination therapies that include N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide and other anti-cancer agents, such as chemotherapy and immunotherapy. Another area of interest is the development of biomarkers that can predict response to PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide. In addition, further studies are needed to determine the optimal dosing schedule and potential side effects of N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide in clinical settings.
Synthesemethoden
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide can be synthesized using a multi-step process that involves the reaction of 2-methyl-4-nitroaniline with 2-chloro-4-(1H-benzimidazol-2-yl)-5-methylphenylamine, followed by reduction and acylation. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide has been studied extensively for its potential in cancer treatment. PARP inhibitors, including N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide, have been shown to be effective in treating cancers with defects in DNA repair pathways, such as BRCA1 and BRCA2 mutations. These inhibitors work by blocking the PARP enzyme, which is involved in repairing DNA damage. Inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Eigenschaften
Produktname |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide |
|---|---|
Molekularformel |
C22H19N3O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide |
InChI |
InChI=1S/C22H19N3O/c1-14-6-5-7-17(12-14)22(26)25-18-11-10-16(13-15(18)2)21-23-19-8-3-4-9-20(19)24-21/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChI-Schlüssel |
VWRQUCJWXCWJGK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4N3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



